4-isocyanato-1-benzothiophene
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Overview
Description
4-Isocyanato-1-benzothiophene is an organic compound with the molecular formula C9H5NOS. It is a derivative of benzothiophene, characterized by the presence of an isocyanate group at the fourth position of the benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isocyanato-1-benzothiophene typically involves the reaction of benzothiophene derivatives with phosgene or its equivalents. One common method includes the reaction of 4-aminobenzothiophene with phosgene to form the isocyanate group. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. Safety measures are crucial due to the toxic nature of phosgene and the reactive isocyanate group .
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanato-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: It can be used in the synthesis of polyurethanes by reacting with polyols
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Often used to enhance the reaction rates and selectivity
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols
Scientific Research Applications
4-Isocyanato-1-benzothiophene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including coatings, adhesives, and elastomers
Mechanism of Action
The mechanism of action of 4-isocyanato-1-benzothiophene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic species such as amines and alcohols. This reactivity underlies its use in the synthesis of ureas, carbamates, and polyurethanes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .
Comparison with Similar Compounds
4-Isocyanato-1-benzofuran: Similar structure but with an oxygen atom in place of sulfur.
4-Isocyanato-1-benzonitrile: Similar structure but with a cyano group instead of sulfur.
4-Isocyanato-1-benzene: Lacks the heterocyclic sulfur or oxygen atom
Uniqueness: 4-Isocyanato-1-benzothiophene is unique due to the presence of the sulfur atom in the benzothiophene ring, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and the types of products formed in chemical reactions, making it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
2649072-62-6 |
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Molecular Formula |
C9H5NOS |
Molecular Weight |
175.21 g/mol |
IUPAC Name |
4-isocyanato-1-benzothiophene |
InChI |
InChI=1S/C9H5NOS/c11-6-10-8-2-1-3-9-7(8)4-5-12-9/h1-5H |
InChI Key |
MICYTEVCYSNGJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)N=C=O |
Purity |
95 |
Origin of Product |
United States |
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